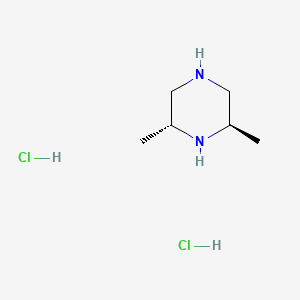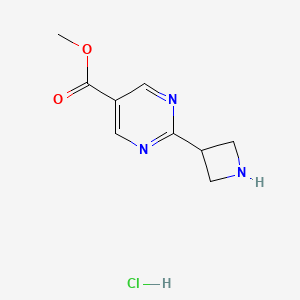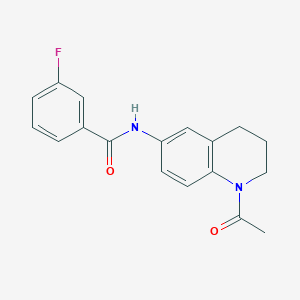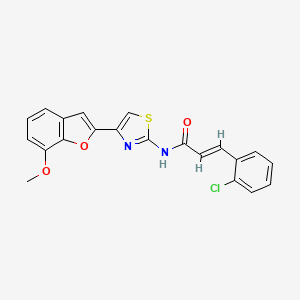
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline, which is a large group of natural products . This molecule contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of tetrahydroisoquinolines (THIQs) has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroisoquinoline core with a fluorine atom at the 8-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.21 .科学的研究の応用
Tetrahydroisoquinoline in Drug Discovery
Tetrahydroisoquinolines, including 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, are recognized for their significant potential in therapeutic applications. Initially associated with neurotoxicity, these compounds have evolved to demonstrate diverse medicinal benefits, particularly in preventing Parkinsonism and acting as anticancer antibiotics. The approval of trabectedin for soft tissue sarcomas by the US FDA underscores the critical role of these derivatives in cancer drug discovery. Moreover, their broad therapeutic activities span across various diseases, including malaria, CNS disorders, cardiovascular and metabolic disorders, showing promise for infectious diseases such as tuberculosis, HIV, and leishmaniasis (Singh & Shah, 2017).
Fluorescent Probes for Zinc Ion Determination
The development of fluorescent sensors based on 8-amidoquinoline derivatives, including modifications of this compound, for Zn2+ ion detection in biological and environmental samples is an emerging research area. These derivatives offer improved water solubility and cell membrane permeability, critical for bio-compatibility and effective zinc ion detection. Their fast reactivity and good selectivity make them potent candidates for developing chemosensors for zinc analysis, a vital aspect in understanding cellular functions and environmental monitoring (Mohamad et al., 2021).
Neuroprotective and Antidepressant Potential
The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative related to this compound, has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities in various CNS disorders. It shows a potential therapeutic effect through gentle activation of monoaminergic systems and inhibition of MAO-dependent oxidation, demonstrating its utility in neurodegenerative disease treatment and mental health disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Insights into 8-Hydroxyquinolines
While not directly on this compound, research into 8-hydroxyquinolines provides valuable insights into the broader family of compounds. These studies highlight the significant biological activities of 8-hydroxyquinolines and their derivatives in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through metal chelation and interaction with nuclear proteins and DNA (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
将来の方向性
The future directions for “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” and other THIQs involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action . There is also interest in developing novel THIQ analogs with potent biological activity .
特性
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOECWLUAEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1697990-58-1 |
Source


|
| Record name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)



![3-(benzylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2557676.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)

![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)

![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2557686.png)
![6-{[4-(2,3-dimethylphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2557687.png)